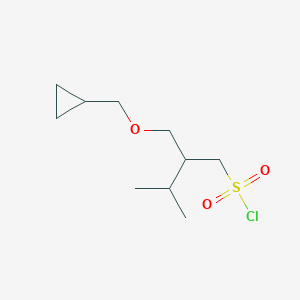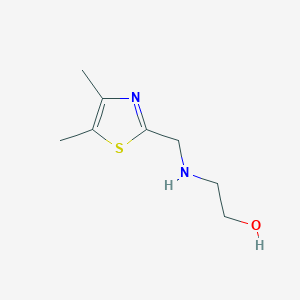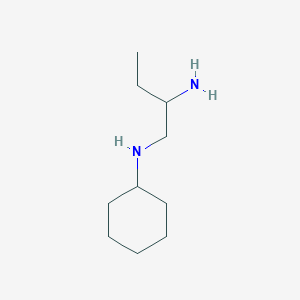
n1-Cyclohexylbutane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1-Cyclohexylbutane-1,2-diamine: is an organic compound characterized by the presence of a cyclohexyl group attached to a butane-1,2-diamine backbone. This compound is part of the broader class of 1,2-diamines, which are prevalent in various natural products, pharmaceutical compounds, and molecular catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n1-Cyclohexylbutane-1,2-diamine typically involves the diamination of alkenes. One practical method is the electrocatalytic 1,2-diamination of alkenes, which can be used to convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity . This method obviates the use of any transition metal catalyst and oxidizing reagent, ensuring broad reaction compatibility with a variety of electronically and sterically diverse substrates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable electrocatalytic 1,2-diamination reaction mentioned above can be adapted for large-scale applications, given its efficiency and compatibility with various substrates .
Chemical Reactions Analysis
Types of Reactions: n1-Cyclohexylbutane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine (III) reagents or organic peroxides.
Reduction: Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like azido-iodine compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce the corresponding amines .
Scientific Research Applications
Chemistry: n1-Cyclohexylbutane-1,2-diamine is used in the synthesis of hybrid nanoflowers, which are highly preferred due to their excellent activity and stability . These nanoflowers are synthesized using the compound as the organic part and copper (II) metal ions as the inorganic part .
Biology and Medicine: The compound has shown potential in cytotoxic activity studies. Molecular docking studies have confirmed its potential for both breast and lung cancer .
Industry: In the industrial sector, this compound is used in the development of biosensors and nanobiocatalysts . Its unique properties make it suitable for various applications in material science and technology .
Mechanism of Action
The mechanism by which n1-Cyclohexylbutane-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. For instance, in cancer research, the compound’s cytotoxic effects are mediated through its binding interactions with specific targets, as confirmed by molecular docking studies . These interactions may explain its inhibitory activity against cancer cells .
Comparison with Similar Compounds
N1-phenylbenzene-1,2-diamine: Used in the synthesis of hybrid nanoflowers and has shown cytotoxic effects in cancer cell lines.
1,2-phenylenediamine: Another compound used in the synthesis of hybrid nanoflowers with similar applications.
Uniqueness: n1-Cyclohexylbutane-1,2-diamine is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for applications in nanotechnology and cancer research .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-N-cyclohexylbutane-1,2-diamine |
InChI |
InChI=1S/C10H22N2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
OVGHCPHXINCGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)
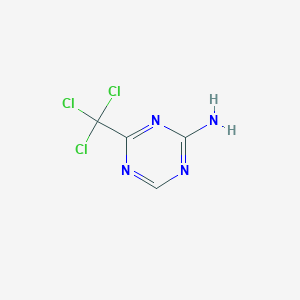
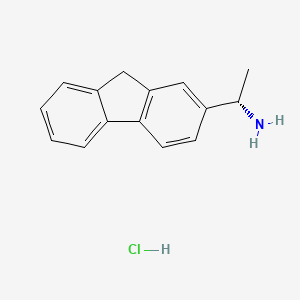
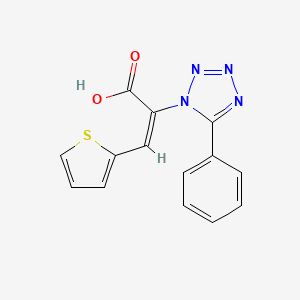

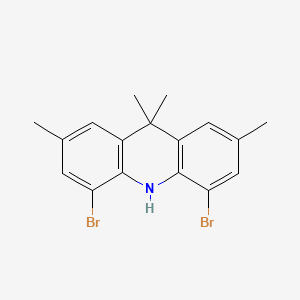
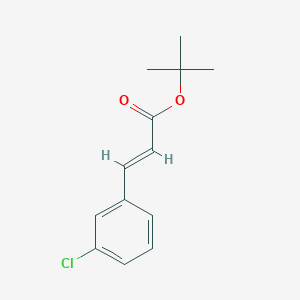
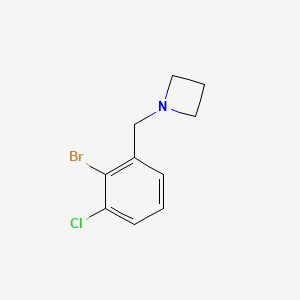
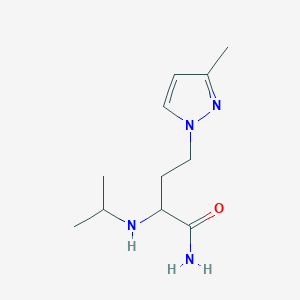
![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B13642288.png)
